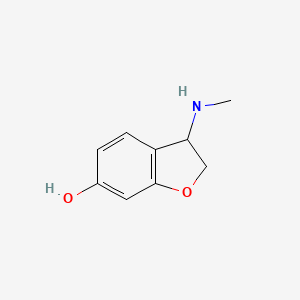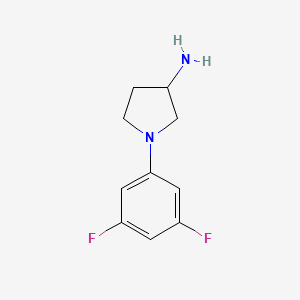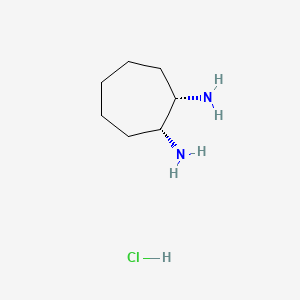
3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL: is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring system, which is fused with a dihydro structure and a methylamino group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzofuran derivative, the introduction of a methylamino group can be achieved through nucleophilic substitution reactions. The reaction conditions typically involve the use of solvents like dimethylformamide or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varied functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological activity is of significant interest. It has been studied for its potential as a pharmacological agent, particularly in the modulation of neurotransmitter systems. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: In medicine, this compound is investigated for its therapeutic potential. Research has focused on its effects on neurological disorders, given its structural similarity to known bioactive compounds.
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable in the synthesis of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting physiological processes such as mood, cognition, and motor function.
Vergleich Mit ähnlichen Verbindungen
3-Chloromethcathinone: A synthetic cathinone with similar structural features but different pharmacological properties.
Methylhexanamine: Another compound with a methylamino group, used as a stimulant.
Uniqueness: What sets 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL apart is its unique combination of a benzofuran ring with a methylamino group and a hydroxyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
3-(methylamino)-2,3-dihydro-1-benzofuran-6-ol |
InChI |
InChI=1S/C9H11NO2/c1-10-8-5-12-9-4-6(11)2-3-7(8)9/h2-4,8,10-11H,5H2,1H3 |
InChI-Schlüssel |
YSAUXUWECNKJPT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1COC2=C1C=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11735921.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735925.png)

![1-Ethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11735945.png)

![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11735960.png)

![3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735966.png)
amine](/img/structure/B11735978.png)


![pentyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736007.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736008.png)
amine](/img/structure/B11736016.png)
